molecular formula C17H18F3N3O B11572217 N-(4-methylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide

N-(4-methylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide

Cat. No.: B11572217
M. Wt: 337.34 g/mol
InChI Key: BSHSESLKPAUJAR-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a trifluoromethyl group, a tetrahydroindazole ring, and an acetamide linkage, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide typically involves multiple steps:

  • Formation of the Tetrahydroindazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the tetrahydroindazole ring. This can be achieved through a condensation reaction between a hydrazine derivative and a ketone or aldehyde under acidic or basic conditions.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

  • Acetamide Formation: : The final step involves the acylation of the tetrahydroindazole derivative with an acyl chloride or anhydride to form the acetamide linkage. This reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

  • Reduction: : Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of trifluoromethyl-substituted heterocycles.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural components may interact with biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities, such as anti-inflammatory, analgesic, or anticancer properties, are explored. Its ability to modulate specific molecular pathways could lead to the development of new drugs.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or coatings with enhanced properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-3-(trifluoromethyl)benzamide
  • N-(4-methylphenyl)-2-(trifluoromethyl)acetamide
  • N-(4-methylphenyl)-2-(trifluoromethyl)indazole

Uniqueness

Compared to similar compounds, N-(4-methylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide stands out due to its tetrahydroindazole ring, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable entity for research and development.

Properties

Molecular Formula

C17H18F3N3O

Molecular Weight

337.34 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide

InChI

InChI=1S/C17H18F3N3O/c1-11-6-8-12(9-7-11)21-15(24)10-23-14-5-3-2-4-13(14)16(22-23)17(18,19)20/h6-9H,2-5,10H2,1H3,(H,21,24)

InChI Key

BSHSESLKPAUJAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(CCCC3)C(=N2)C(F)(F)F

Origin of Product

United States

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